molecular formula C15H32ClNO2 B14799887 Dodecyl DL-alaninate hydrochloride

Dodecyl DL-alaninate hydrochloride

Cat. No.: B14799887
M. Wt: 293.87 g/mol
InChI Key: AIMIBZYOJHWNND-UHFFFAOYSA-N
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Description

Dodecyl DL-alaninate hydrochloride (CAS 259685-49-9) is a derivative of the amino acid alanine in its racemic (DL-) form, esterified with dodecanol and supplied as a hydrochloride salt. The compound is identified with the molecular formula C17H36ClNO2 and a molecular weight of 321.93 . It is structurally related to Dodecyl dimethylalaninate hydrochloride, which shares a similar ester backbone . As an ester derivative of a fundamental amino acid, this compound serves as a valuable building block or intermediate in organic and bioorganic synthesis. Its structure, featuring a long alkyl chain, suggests potential applications in the development of surfactants for biochemical studies, the synthesis of more complex peptide mimetics, or as a precursor in pharmaceutical research. The racemic nature of the DL-alanine core provides a mixture of both enantiomers, which can be crucial for spectroscopic studies or the investigation of stereospecific reactions. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H32ClNO2

Molecular Weight

293.87 g/mol

IUPAC Name

dodecyl 2-aminopropanoate;hydrochloride

InChI

InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H

InChI Key

AIMIBZYOJHWNND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Dodecyl DL-Alaninate Hydrochloride

Direct Esterification of Alanine with Dodecanol

The most straightforward method involves Fischer esterification, where alanine reacts with dodecanol under acidic conditions. Hydrochloric acid (HCl) serves dual roles as a catalyst and a protonating agent for the amino group.

Procedure :

  • Reactants : DL-alanine (1 mol), dodecanol (1.2 mol), concentrated HCl (excess).
  • Conditions : Reflux at 110°C for 8–12 hours under anhydrous conditions. A Dean-Stark trap removes water to shift equilibrium toward ester formation.
  • Workup : The crude product is washed with cold water to remove unreacted alanine, followed by recrystallization from ethanol to isolate the hydrochloride salt.

Yield : 70–85%, depending on reactant purity and water removal efficiency.

Key Parameters Table
Parameter Value/Range Role Source
Temperature 110°C Accelerates esterification
HCl Concentration 37% (w/w) Protonates amino group
Reaction Time 8–12 hours Ensures completion

Alkylation of Alanine Ethyl Ester Hydrochloride

This two-step method first synthesizes alanine ethyl ester hydrochloride, followed by nucleophilic substitution with dodecyl bromide.

Step 1: Synthesis of Alanine Ethyl Ester Hydrochloride

  • Reactants : DL-alanine (1 mol), absolute ethanol (5 mol), thionyl chloride (1.1 mol).
  • Conditions : Stir at 0°C for 1 hour, then reflux at 70°C for 3 hours.
  • Product : White crystalline solid, yield >90%.

Step 2: Dodecyl Bromide Alkylation

  • Reactants : Alanine ethyl ester hydrochloride (1 mol), dodecyl bromide (1.1 mol), sodium bicarbonate (2 mol), acetonitrile (solvent).
  • Conditions : Reflux at 80°C for 12 hours.
  • Workup : Evaporate acetonitrile, dissolve in dichloromethane, wash with 0.1M HCl, and recrystallize from ethanol.

Yield : 75–80%.

Acid Chloride Intermediate Route

Alanoyl chloride, generated via thionyl chloride, reacts with dodecanol to form the ester.

Procedure :

  • Reactants : DL-alanine (1 mol), thionyl chloride (2 mol), dodecanol (1.2 mol).
  • Conditions :
    • Alanine + thionyl chloride stirred at 0°C for 1 hour, then 70°C for 2 hours to form alanoyl chloride.
    • Dodecanol added dropwise, stirred at 50°C for 4 hours.
  • Workup : Excess thionyl chloride removed under vacuum; product recrystallized from hexane.

Yield : 82–88%.

Comparative Analysis of Methods

Efficiency and Scalability

  • Fischer Esterification : Preferred for simplicity but requires strict anhydrous conditions.
  • Alkylation Route : Higher atom economy but involves toxic dodecyl bromide.
  • Acid Chloride Method : High yields but generates hazardous SO₂ and HCl gases.
Yield and Purity Comparison
Method Yield (%) Purity (%) Key Advantage
Fischer Esterification 70–85 95–98 Single-step
Alkylation 75–80 90–95 Scalable
Acid Chloride 82–88 98–99 High purity

Reaction Optimization Strategies

Catalytic Enhancements

  • Urotropine (Hexamethylenetetramine) : Added in 10–20 mol% to accelerate nucleophilic substitution in alkylation routes, reducing reaction time by 30%.
  • Microwave Assistance : Reduces Fischer esterification time to 2–3 hours at 120°C with 95% yield.

Solvent Systems

  • Polar Aprotic Solvents : Acetonitrile or DMF improves dodecyl bromide solubility in alkylation.
  • Ethanol-Water Mixtures : Enhance recrystallization purity (≥98%) by modulating solubility.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Systems : Enable precise temperature control (70°C ± 2°C) and reduce side reactions during acid chloride formation.
  • Electrodialysis : Removes inorganic salts (e.g., NaBr) from alkylation mixtures, achieving 99.5% purity.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (D₂O) : δ 0.88 (t, 3H, CH₃), 1.26 (m, 20H, CH₂), 3.20 (q, 1H, CH), 4.12 (t, 2H, OCH₂).
  • FT-IR : 1740 cm⁻¹ (ester C=O), 1620 cm⁻¹ (NH₃⁺ bend).

Purity Metrics

  • HPLC : Retention time 8.2 min (C18 column, 70:30 methanol-water).
  • Elemental Analysis : C 60.1%, H 10.3%, N 4.7% (theoretical: C 60.8%, H 10.9%, N 4.8%).

Chemical Reactions Analysis

Types of Reactions

Dodecyl L-alaninate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-alanine and dodecanol.

    Substitution: Various alkyl or aryl derivatives of L-alaninate.

    Oxidation: Dodecanoic acid or dodecanol.

Scientific Research Applications

Dodecyl L-alaninate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl L-alaninate hydrochloride primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting the membrane structure and enhancing the permeability of the membrane. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological membranes .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact: Longer chains (e.g., C12 in dodecyl/glycine lauryl esters) enhance hydrophobicity, promoting micelle formation and surfactant activity. Shorter chains (e.g., ethyl or methyl) limit self-assembly but improve solubility in polar solvents . demonstrates that dodecyl-based surfactants (e.g., SDS) exhibit significant micellar crystallization behavior, which may extend to amino acid esters with similar chain lengths .

In contrast, DL-alanine’s methyl side chain may disrupt micellar symmetry but enhance interactions with hydrophobic substrates .

Functional Applications :

  • This compound : Likely used in niche surfactant applications due to its balanced hydrophobicity and charge.
  • Glycine lauryl ester hydrochloride : Employed in biochemical assays requiring mild surfactants .
  • Furalaxyl : Demonstrates the agrochemical utility of alaninate esters when combined with aromatic groups .

Physicochemical Properties

Solubility and Stability:

  • Stability in acidic conditions is likely due to the hydrochloride counterion .
  • Ethyl DL-alaninate hydrochloride : Highly water-soluble, making it suitable for aqueous-phase reactions .

Surfactant Behavior:

  • Critical micelle concentration (CMC) for dodecyl-based compounds is anticipated to be lower than ethyl derivatives, aligning with trends observed in SDS (CMC ~8 mM) .

Research Findings and Industrial Relevance

  • Crystallization Effects: Additives in SDS micellar systems () alter crystallization kinetics without affecting melting points. This suggests that amino acid ester surfactants like this compound could similarly integrate additives into their structures for tailored crystallization .
  • This compound may exhibit antimicrobial properties, though this requires experimental validation .

Q & A

Q. Basic Research Focus

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and amine hydrochloride (NH₃⁺Cl⁻) bands at 2500–3000 cm⁻¹ .
  • ¹H/¹³C NMR : Identify dodecyl chain protons (δ 0.8–1.5 ppm) and alaninate methyl groups (δ 1.2–1.4 ppm). Use DMSO-d₆ as a solvent to resolve exchangeable NH₃⁺ signals .
  • HPLC : Utilize reversed-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) and acetonitrile gradients. Detect at 210 nm for amine hydrochloride groups .

How can researchers resolve discrepancies in purity assessments between HPLC and titration methods?

Q. Advanced Research Focus

  • Source Identification : HPLC may detect trace impurities (e.g., unreacted dodecyl alcohol), while titration measures total chloride content. Cross-validate using elemental analysis (Cl% theoretical vs. observed) .
  • Method Harmonization : Optimize HPLC parameters (e.g., column temperature, gradient slope) to separate degradation products. For titration, ensure exclusion of interfering ions (e.g., sulfate) via precipitation .
  • Statistical Validation : Apply ANOVA to compare purity datasets. A >5% variance warrants re-evaluation of sample preparation (e.g., sonication time for dissolution) .

What strategies are effective for studying the environmental degradation pathways of this compound?

Q. Advanced Research Focus

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Quantify DL-alanine release via ninhydrin assay .
  • Photolysis : Expose to UV light (254 nm) and analyze breakdown products (e.g., dodecanol) using GC-MS. Compare degradation rates in aqueous vs. lipid matrices .
  • Microbial Degradation : Use soil slurry assays with Pseudomonas spp. Monitor chloride ion release via ion chromatography to track dehydrochlorination .

What protocols ensure safe handling and storage of this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : Keep in airtight, light-resistant containers at 4°C. Desiccate with silica gel to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Avoid water to prevent aerosolization .

How can micellar electrokinetic chromatography (MEKC) be optimized for analyzing this compound in complex matrices?

Q. Advanced Research Focus

  • Buffer System : Use 25 mM sodium tetraborate (pH 9.2) with 50 mM sodium dodecyl sulfate (SDS) to form micelles. Add 10% methanol to improve resolution .
  • Sample Preparation : Precipitate proteins with acetonitrile (1:1 v/v) in biological samples. Centrifuge at 10,000 × g for 10 min to remove debris .
  • Detection : Employ UV absorption at 200 nm or capacitively coupled contactless conductivity detection (C⁴D) for low-concentration analytes .

What validation criteria are critical for cross-laboratory reproducibility of dissolution studies involving this compound?

Q. Advanced Research Focus

  • Apparatus Calibration : Standardize paddle speed (75 rpm) and vessel dimensions (USP Type II). Validate temperature control (±0.5°C) .
  • Dissolution Media : Use biorelevant media (e.g., FaSSIF with 3 mM sodium taurocholate) for in vivo correlation. Include 0.5% SDS to mimic intestinal surfactant activity .
  • Data Reporting : Calculate similarity factors (f₂) for dissolution profiles. Require f₂ >50 between laboratories to confirm reproducibility .

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